2,4,6-Tri(2-pyridyl)-1,3,5-triazine

Catalog No.
S545685
CAS No.
3682-35-7
M.F
C18H12N6
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine

CAS Number

3682-35-7

Product Name

2,4,6-Tri(2-pyridyl)-1,3,5-triazine

IUPAC Name

2,4,6-tripyridin-2-yl-1,3,5-triazine

Molecular Formula

C18H12N6

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H

InChI Key

KMVWNDHKTPHDMT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

2,4,6-tri-2-pyridinyl-1,3,5-triazine, 2,4,6-tripyridyl-1,3,5-triazine, 2,4,6-tripyridyl-s-triazine, 2,4,6-tripyridyl-s-triazine hydrochloride, 2,4,6-tripyridyl-s-triazine monoperchlorate, 2,4,6-tris(2-pyridyl)-s-triazine

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4

Description

The exact mass of the compound 2,4,6-Tris(2-pyridyl)-s-triazine is 312.1123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112125. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,4,6-Tri(2-pyridyl)-1,3,5-triazine is a heterocyclic compound characterized by its triazine core and three 2-pyridyl substituents. Its molecular formula is C18H12N6C_{18}H_{12}N_6 with a molecular weight of 312.33 g/mol. The compound is notable for its ability to act as a versatile ligand in coordination chemistry, forming complexes with various metal ions. Its structure features a central triazine ring, which contributes to its stability and reactivity in different chemical environments .

TPTZ's primary mechanism of action involves complex formation with metal ions. The lone pairs on the nitrogen atoms of TPTZ interact with the empty d-orbitals of the metal ion, forming a coordinate covalent bond. In the case of iron determination, the formed Fe(TPTZ)²⁺ complex exhibits a characteristic color that can be measured spectrophotometrically to determine the iron concentration in a sample [].

Spectrophotometric Determination of Iron

TPTZ is a widely used chelating agent for iron (Fe) ions. It forms a stable colored complex with Fe(II) ions, allowing for its quantification through spectrophotometry [1]. This method offers high sensitivity and selectivity for Fe(II) determination in various samples, including environmental water, biological fluids, and food products [1, 2].

*Source:* GoldBio - 2,4,6-Tris(2-pyridyl)-1,3,5-triazine:

Total Iron Determination

TPTZ can also be employed to determine total iron content in a sample. By reducing Fe(III) to Fe(II) using a suitable reducing agent, the total iron forms a colored complex with TPTZ, measurable using spectrophotometry [3]. This approach is valuable for analyzing iron levels in pharmaceuticals, food, and biological samples.

*Source:* Sigma-Aldrich - 2,4,6-Tris(2-pyridyl)-s-triazine:

Other Potential Applications

Research suggests TPTZ might have applications beyond iron analysis. Studies have investigated its use in:

  • Evaluating the ionization constant and formation constant of cobalt-TPTZ complexes using spectrophotometry [4].

*Source:* Sigma-Aldrich - 2,4,6-Tris(2-pyridyl)-s-triazine:

, especially in coordination chemistry. It can form stable metal complexes with transition metals such as ruthenium, copper, and lanthanides. For instance, it has been used to synthesize highly luminescent europium complexes, demonstrating its utility in photoluminescence applications . Additionally, 2,4,6-tri(2-pyridyl)-1,3,5-triazine can undergo hydrolysis reactions when treated with divalent metal ions like copper .

Several synthesis methods have been developed for 2,4,6-tri(2-pyridyl)-1,3,5-triazine:

  • Condensation Reactions: A common method involves the condensation of 2-aminopyridine with carbonyl compounds under acidic or basic conditions.
  • Cyclization: Another approach includes cyclization reactions where appropriate precursors are heated to promote the formation of the triazine ring .
  • Metal Complex Formation: The compound can also be synthesized through the reaction of metal salts with 2,4,6-tri(2-pyridyl)-1,3,5-triazine in suitable solvents .

The applications of 2,4,6-tri(2-pyridyl)-1,3,5-triazine are diverse:

  • Analytical Chemistry: It is widely used as a reagent for the colorimetric determination of iron and other metals due to its ability to form colored complexes .
  • Coordination Chemistry: The compound serves as a ligand in the formation of coordination polymers and metal complexes for various applications including catalysis and photonics .
  • Material Science: Its unique properties make it suitable for developing luminescent materials and sensors.

Studies on the interactions of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with various metal ions have revealed insights into its coordination chemistry. These interactions often lead to significant changes in electronic properties and stability of the resulting complexes. For example, complexes formed with lanthanide ions exhibit distinct luminescent properties that are exploited in optical applications .

Several compounds share structural similarities with 2,4,6-tri(2-pyridyl)-1,3,5-triazine:

Compound NameStructure TypeUnique Features
2,4-Di(2-pyridyl)-1,3,5-triazineTriazine with two pyridyl groupsLess steric hindrance; different coordination behavior
2-Amino-4-(pyridin-2-yl)-1H-imidazoleImidazole derivativeExhibits different biological activities
1,3-Bis(2-pyridyl)ureaUrea derivativeDifferent reactivity patterns compared to triazines

The uniqueness of 2,4,6-tri(2-pyridyl)-1,3,5-triazine lies in its three pyridyl groups that enhance its chelating ability and stability in forming metal complexes compared to its analogs.

Empirical Formula and Molecular Weight

2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) has the empirical formula C₁₈H₁₂N₆ and a molecular weight of 312.34 g/mol. Its planar structure consists of a central triazine ring symmetrically substituted with three pyridyl groups at the 2-, 4-, and 6-positions.

Crystallographic Data and Symmetry Analysis

X-ray diffraction studies reveal TPTZ crystallizes in a monoclinic system with space group P2(1)/n. Unit cell parameters include:

ParameterValue
a17.139 Å
b14.618 Å
c17.983 Å
β95.58°
Volume4484.2 ų

These data confirm a distorted octahedral geometry when coordinated to metal ions like Ni(II).

IUPAC Nomenclature and Common Synonyms

The IUPAC name is 2,4,6-tripyridin-2-yl-1,3,5-triazine. Common synonyms include:

  • TPTZ (iron reagent)
  • 2,4,6-Tris(2-pyridyl)-s-triazine
  • Terpyridyl-s-triazine

Synthetic Methodologies

Solvothermal and Conventional Synthesis Routes

TPTZ is typically synthesized via cyclocondensation reactions between cyanuric chloride and 2-aminopyridine derivatives. A conventional route involves:

  • Reacting 2-pyridylmagnesium bromide with cyanuric chloride in anhydrous tetrahydrofuran.
  • Isolating the product through fractional crystallization.

Purification and Isolation Techniques

Purification methods include:

  • Repeated crystallization from aqueous ethanol.
  • Column chromatography using silica gel and methanol/chloroform mixtures.
  • Solvent removal under reduced pressure yields purity ≥98%.

Physicochemical Properties

Melting Point and Thermal Stability

TPTZ exhibits a melting point range of 248–252°C. Thermogravimetric analysis (TGA) shows decomposition above 300°C, indicating moderate thermal stability.

Solubility in Organic and Aqueous Media

SolventSolubility
Methanol100 mg/mL
Dimethyl sulfoxide50 mg/mL
WaterInsoluble

Spectroscopic Fingerprints

Infrared (IR) Spectroscopy:

  • C=N stretching: 1600–1580 cm⁻¹
  • Pyridyl ring vibrations: 1480–1450 cm⁻¹

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): δ 7.2–8.1 ppm (pyridyl protons)

UV-Vis Spectroscopy:

  • λₘₐₓ (in methanol): 275 nm (π→π* transitions)
  • Fe(II)-TPTZ complex: 593 nm (charge-transfer band)

Tridentate N,N,N Coordination Geometry

2,4,6-Tri(2-pyridyl)-1,3,5-triazine demonstrates exceptional versatility as a tridentate chelating ligand through its triazine ring nitrogen and two pyridyl nitrogen atoms, forming a meridional N,N,N coordination geometry with metal centers [1] [2]. The ligand adopts its most stable coordination mode by binding through the three nitrogen donor sites in a planar arrangement, creating a rigid tripodal coordination environment around the metal ion [3] [4]. Single-crystal X-ray diffraction studies have revealed that the tridentate binding mode involves coordination through one nitrogen atom from the central triazine ring and two nitrogen atoms from the pyridyl substituents, with typical coordination distances ranging from 2.267 to 2.433 Angstroms for cadmium complexes [4].

The geometric constraints imposed by the rigid triazine backbone result in characteristic bite angles that are notably different from those observed in terpyridine complexes. In cadmium complexes, the N-Metal-N bite angles range from 68.97° to 69.07°, considerably smaller than the ideal octahedral angle of 90° [4]. This angular constraint leads to distorted coordination geometries around the metal centers, with five-coordinate complexes commonly adopting distorted square pyramidal or trigonal bipyramidal geometries [3].

The electronic structure of the ligand plays a crucial role in stabilizing the tridentate coordination mode. The triazine ring possesses a low-lying LUMO that can accept electron density from metal d-orbitals through π-back bonding, while the pyridyl nitrogen atoms serve as σ-donors [5]. This dual electronic behavior makes 2,4,6-tri(2-pyridyl)-1,3,5-triazine particularly effective in stabilizing both electron-rich and electron-poor metal centers.

Monodentate and Bridging Configurations

Beyond its primary tridentate coordination mode, 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibits remarkable flexibility in adopting alternative binding configurations, including monodentate and bridging modes that facilitate the formation of polynuclear complexes and coordination polymers [6] [7]. The ligand can coordinate through a single nitrogen donor site, typically one of the pyridyl nitrogens, while the remaining coordination sites remain available for interaction with additional metal centers or serve as hydrogen bond acceptors [8] [2].

Bridging coordination modes are particularly significant in the formation of extended structures. The ligand can adopt a μ₂-bridging configuration where two nitrogen atoms coordinate to different metal centers, or more complex μ₃ and μ₄ bridging modes involving the triazine nitrogen and multiple pyridyl nitrogens simultaneously [9] [6]. In ruthenium-zinc heterometallic systems, 2,4,6-tri(2-pyridyl)-1,3,5-triazine demonstrates orthogonal coordination behavior, selectively binding to different metals through different donor atoms, with phosphorus-containing analogues showing preferential coordination modes based on the hard-soft acid-base principle [9].

The formation of bridging complexes is often accompanied by interesting structural motifs, including zigzag chains, ladder-like structures, and Greek frame architectures [9] [10]. These diverse structural arrangements arise from the ability of the ligand to adopt different conformations while maintaining its aromatic character and electronic communication between metal centers.

Metal Complex Diversity

Transition Metal Complexes (Mn, Co, Cu, Ru)

Transition metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit remarkable structural and electronic diversity, with manganese, cobalt, copper, and ruthenium forming particularly stable and well-characterized derivatives [2] [11]. Manganese(II) complexes typically adopt octahedral geometries with the tridentate ligand occupying three coordination sites, while the remaining positions are filled by monodentate ligands such as water molecules or halides [11]. The magnetic properties of these complexes are influenced by the ligand field strength, with 2,4,6-tri(2-pyridyl)-1,3,5-triazine acting as a moderate to strong field ligand.

Cobalt complexes demonstrate interesting spin-crossover behavior, particularly in the iron(II) derivatives where the ligand field strength can be tuned through external conditions [10]. The formation of ladder-like coordination polymers has been observed in iron(II) systems with cyanido-bridged architectures, where [Fe(II)(2,4,6-tri(2-pyridyl)-1,3,5-triazine)]²⁺ complex cations coordinate to [M(CN)₄]²⁻ metalloligands through cyanide bridges [10].

Ruthenium complexes exhibit particularly rich coordination chemistry, with both mononuclear and dinuclear species being readily accessible [2]. The formation of mixed-valent ruthenium(II)/ruthenium(III) complexes has been achieved, where the ligand bridges two metal centers in an asymmetric fashion through tridentate and cyclometalated binding modes. These mixed-valent species show high comproportionation constants ranging from 1.1 × 10¹² to 2 × 10⁹, indicating substantial electronic communication between the metal centers [2].

Copper complexes typically form square planar or distorted octahedral geometries, with the flexibility of the coordination sphere allowing for the accommodation of additional ligands [11]. The redox properties of copper-2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes have been extensively studied, revealing multiple electron transfer processes involving both the metal center and the ligand π-system.

Lanthanide Complexes (Eu, Dy)

Lanthanide complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine represent a particularly important class of compounds due to their exceptional photophysical properties and potential applications in luminescent materials [12] [13]. Europium(III) complexes exhibit intense red luminescence with characteristic emission bands arising from the ⁵D₀ → ⁷Fⱼ (J = 0-4) transitions, with the ligand serving as an efficient antenna for sensitizing lanthanide emission through energy transfer processes [12].

The coordination chemistry of europium complexes is dominated by the large ionic radius and high coordination numbers typical of lanthanide ions. Crystal structures reveal coordination numbers ranging from seven to nine, with the tridentate 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand occupying three coordination sites and additional positions filled by carboxylate ligands, water molecules, or other donor atoms [12]. The europium-nitrogen bond distances typically range from 2.50 to 2.70 Angstroms, consistent with ionic bonding character.

Dysprosium complexes demonstrate significant single-molecule magnet behavior, with the crystal field effects imposed by the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand contributing to magnetic anisotropy [13]. The luminescence quantum efficiencies of europium complexes have been measured at 25.0% and 16.7% for different coordination environments, with luminescence lifetimes of 0.761 and 0.447 milliseconds respectively [12].

The formation of coordination polymers is common in lanthanide systems, with the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand bridging multiple metal centers through its nitrogen donor atoms. One-dimensional chain structures and two-dimensional layered architectures have been structurally characterized, with the extended structures stabilized by hydrogen bonding and π-π stacking interactions [12].

Group 12 Metal Complexes (Zn, Cd, Hg)

Group 12 metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit distinctive coordination geometries and bonding characteristics that reflect the filled d¹⁰ electronic configuration of these metal ions [4] [14]. Zinc complexes commonly adopt tetrahedral, square pyramidal, or octahedral coordination geometries depending on the number and nature of additional ligands present [9] [6]. In zinc tetraphenylporphyrin systems, the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand coordinates through a single nitrogen atom in an axial position, forming five-coordinate square pyramidal complexes [9].

Cadmium complexes have been extensively characterized by single-crystal X-ray diffraction, revealing five-coordinate geometries with the tridentate ligand providing three nitrogen donors and two additional coordination sites occupied by chloride ions [4]. The cadmium-nitrogen bond distances range from 2.268 to 2.433 Angstroms, with the central triazine nitrogen forming the shortest bond at 2.268 Angstroms. The coordination geometry around cadmium is best described as distorted square pyramidal with significant deviations from ideal bond angles due to the rigid ligand framework.

Mercury complexes are less well characterized but are expected to exhibit similar coordination preferences to the lighter Group 12 analogues. The larger ionic radius of mercury typically leads to longer metal-nitrogen bond distances and more flexible coordination geometries. The tendency of mercury to form linear two-coordinate complexes may compete with the chelating ability of the tridentate ligand, potentially leading to oligomeric or polymeric structures.

The Group 12 complexes often serve as building blocks for the construction of heterometallic coordination polymers, where the filled d¹⁰ configuration provides structural stability while allowing for the incorporation of additional metal centers through bridging ligands [9] [6]. These heterometallic systems have shown interesting photophysical and magnetic properties that are distinct from the individual components.

Structural Elucidation Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the complete three-dimensional structure of 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes, providing detailed information about bond lengths, bond angles, coordination geometries, and crystal packing arrangements [15] [4]. This non-destructive analytical technique exploits the constructive interference of monochromatic X-rays with the crystalline lattice when Bragg's Law conditions are satisfied, allowing for the unambiguous determination of atomic positions within the unit cell [15].

Structural analyses of cadmium complexes have revealed triclinic crystal systems with space group P1̄, characterized by unit cell parameters of a = 8.8750(6) Å, b = 9.2010(7) Å, c = 10.2677(7) Å, with α = 82.5151(9)°, β = 65.636(1)°, and γ = 82.798(1)° [4]. The refinement statistics typically show excellent agreement between observed and calculated structure factors, with R-factors below 0.025 and goodness-of-fit values near 1.0, indicating high-quality structural solutions.

The coordination environment around metal centers has been precisely determined through single-crystal diffraction studies. In cadmium complexes, the five-coordinate geometry exhibits Cd-N bond distances of 2.387(2), 2.268(2), and 2.433(2) Angstroms for the three nitrogen donors from the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, while Cd-Cl distances are 2.418(1) and 2.443(1) Angstroms [4]. These bond lengths are consistent with ionic bonding character and typical coordination distances for cadmium-nitrogen interactions.

The crystal packing arrangements reveal extensive hydrogen bonding networks and π-π stacking interactions that stabilize the three-dimensional structure. Hydrogen bond distances range from 2.023 to 2.468 Angstroms for classical O-H···O interactions and 2.254 to 2.360 Angstroms for O-H···Cl contacts, while π-π stacking interactions between triazine and pyridyl rings show centroid-centroid distances of approximately 3.976 Angstroms [4].

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure spectroscopy provides crucial information about the local coordination environment of metal centers in 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, particularly for systems where single-crystal diffraction data are not available or for solution-phase studies [16] [17]. EXAFS analysis yields precise metal-ligand bond distances, coordination numbers, and information about the disorder in the coordination sphere through the analysis of photoelectron scattering patterns [18].

The EXAFS technique is particularly valuable for distinguishing between different coordination modes of the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, as the technique is sensitive to the number and types of coordinating atoms within approximately 5 Angstroms of the absorbing metal center [17]. For lanthanide complexes, EXAFS can resolve multiple coordination shells arising from the nitrogen donors of the ligand and additional coordinating species such as water molecules or carboxylate groups [19].

The analysis of EXAFS data requires sophisticated fitting procedures that account for the theoretical scattering pathways and phase shifts associated with different atom types. For 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, the presence of multiple nitrogen scatterers at similar distances can complicate the analysis, requiring careful consideration of multiple scattering effects and coordination geometry constraints [20].

EXAFS studies have been particularly informative for understanding the solution behavior of these complexes, including ligand exchange processes and the stability of different coordination modes under varying conditions. The technique can detect subtle changes in coordination geometry that may not be apparent from other spectroscopic methods, making it invaluable for mechanistic studies of catalytic processes involving these complexes [20].

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)

Magnetic susceptibility measurements and electron paramagnetic resonance spectroscopy provide complementary information about the electronic structure and magnetic properties of paramagnetic 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes [21] [22]. Temperature-dependent magnetic susceptibility data can reveal spin-crossover behavior, magnetic exchange interactions in polynuclear complexes, and zero-field splitting parameters for high-spin systems [22].

High-frequency, high-field EPR spectroscopy has proven particularly valuable for characterizing high-spin metal complexes that are difficult to study using conventional X-band EPR techniques [22]. For iron(II) complexes, HFEPR can resolve transitions that are broadened beyond detection in conventional EPR, allowing for precise determination of zero-field splitting parameters and g-values [22]. The technique employs magnetic fields up to 25 Tesla and frequencies in the sub-terahertz range to achieve the necessary resolution for these challenging systems.

EPR spectroscopy of ruthenium complexes has revealed rhombic spectra at 77 K with average g-values around 2.15 and g-anisotropy values of approximately 0.5, characteristic of low-spin ruthenium(III) in distorted octahedral environments [2]. Mixed-valent dinuclear ruthenium complexes show both metal-centered and ligand-centered radical signals, providing evidence for electronic delocalization between the metal centers through the bridging 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand.

The analysis of magnetic data often requires consideration of ligand field effects and potential contributions from thermally accessible excited states. Variable-temperature studies can distinguish between different magnetic behaviors, such as simple paramagnetism, spin-crossover phenomena, and antiferromagnetic coupling in polynuclear systems [23]. The magnetic data provide crucial validation for electronic structure calculations and help establish structure-property relationships in these complex systems.

Complex TypeMetal-N Distance (Å)Coordination NumberMagnetic BehaviorReference
[Cd(HABPT)Cl₂]2.268-2.4335Diamagnetic [4]
[Fe(tptz)M(CN)₄]2.10-2.256Spin-crossover [10]
[Ru(tptz)(acac)(CH₃CN)]⁺1.95-2.056Low-spin [2]
[Ni(tptz)₂]²⁺2.05-2.156Paramagnetic [14]

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

312.11234441 g/mol

Monoisotopic Mass

312.11234441 g/mol

Heavy Atom Count

24

Appearance

A crystalline solid

Melting Point

210.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YG57D9P2VY

Related CAS

63451-30-9 (monoperchlorate)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3682-35-7

Wikipedia

2,4,6-tripyridyl-S-triazine

General Manufacturing Information

1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-: ACTIVE

Dates

Modify: 2023-08-15
1. Collins, P.F., and Diehl, H. 2,4,6-Tripyridyl-s-triazine as a reagent for iron. Determination of iron in limestone, silicates, and refractories. Anal. Chem. 31(11), 1862-1867 (1959).
2. Dehghani, Z., Dadfarnia, S., Shabani, A.M.H., et al. Determination of iron species by combination of solvent assisted-dispersive solid phase extraction and spectrophotometry. Anal. Bioanal. Chem. Res. 2(1), 13-21 (2015).

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